2-(1,4-Diazepan-1-yl)acetic acid
Description
2-(1,4-Diazepan-1-yl)acetic acid is a seven-membered diazepane ring derivative featuring an acetic acid substituent. Its molecular formula is C₈H₁₄N₂O₂, with a molecular weight of 170.21 g/mol (CAS: 1154897-96-7) . The compound is primarily used in pharmaceutical and biochemical research, serving as a precursor for ligands, enzyme inhibitors, or chelating agents. Its structure combines the flexibility of the diazepane ring with the reactivity of a carboxylic acid group, making it versatile for synthetic modifications.
Properties
IUPAC Name |
2-(1,4-diazepan-1-yl)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O2/c10-7(11)6-9-4-1-2-8-3-5-9/h8H,1-6H2,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XORVJCHDZRIULZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,4-Diazepan-1-yl)acetic acid typically involves the reaction of diazepane with a suitable acetic acid derivative. One common method involves the reaction of 1,4-diazepane with chloroacetic acid under basic conditions to yield the desired product. The reaction is usually carried out in an aqueous medium with a base such as sodium hydroxide to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(1,4-Diazepan-1-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The diazepane ring can participate in nucleophilic substitution reactions, where the nitrogen atoms can be alkylated or acylated.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Alkyl halides or acyl chlorides are often used as reagents for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
2-(1,4-Diazepan-1-yl)acetic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: It may be used in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 2-(1,4-Diazepan-1-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The diazepane ring can mimic the structure of natural ligands, allowing the compound to bind to active sites and modulate biological activity. This interaction can lead to inhibition or activation of specific pathways, depending on the target.
Comparison with Similar Compounds
Ring Size and Flexibility
- Piperazine-Based Analogs: Example: 2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic acid (CAS: 180576-05-0) Key Differences: Piperazine (six-membered ring) vs. diazepane (seven-membered). Applications: Used in peptide synthesis due to the Fmoc-protected amine, unlike the unprotected diazepane derivative.
Diazepane Derivatives :
- Example: 2-(4-(Fmoc)-1,4-Diazepan-1-yl)acetic Acid (CID: 22569038, C₂₂H₂₄N₂O₄)
- Key Similarities : Shares the diazepane backbone but includes an Fmoc-protected amine, increasing molecular weight (376.43 g/mol) and steric bulk.
- Applications : Fmoc protection enables use in solid-phase peptide synthesis, whereas the parent compound lacks this functionality.
Functional Group Modifications
- Carboxylic Acid vs. Amide/Ester Derivatives :
- Replaces the carboxylic acid with a dimethylamide group, reducing polarity (logP: ~0.5 estimated) and enhancing membrane permeability.
Esterification improves lipophilicity but requires hydrolysis for activation, unlike the parent acid.
Chelating Agents :
- A macrocyclic ligand with multiple carboxymethyl groups, enabling strong Gd³⁺ coordination (logK ~18.5) for MRI contrast agents.
- Comparison: The parent 2-(1,4-Diazepan-1-yl)acetic acid lacks multiple donor sites, making it less effective for metal chelation.
Substituent Effects on Bioactivity
- Aromatic Hybrids :
- Molecular Weight : 409.44 g/mol vs. 170.21 g/mol for the parent compound.
- The benzoxazole group increases aromaticity and π-π stacking capability, relevant in drug design.
Physicochemical and Pharmacokinetic Properties
*logP values estimated using computational tools.
Key Research Findings
Coordination Chemistry: AAZTA derivatives exhibit superior metal-binding stability (e.g., Gd³⁺ logK = 18.5) compared to this compound, which lacks multiple donor sites .
Synthetic Utility : Fmoc- and Boc-protected diazepane analogs (e.g., ) are critical in peptide synthesis, whereas the unprotected parent acid is more reactive in direct conjugations.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
